molecular formula C16H23BrN2O B4440725 N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B4440725
M. Wt: 339.27 g/mol
InChI Key: ORDCDLFOUVDDAX-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromo-substituted phenyl ring and a piperidine ring, which are connected through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-11-5-4-6-19(9-11)10-16(20)18-15-8-13(3)12(2)7-14(15)17/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDCDLFOUVDDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=C(C(=C2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, is brominated using bromine in the presence of a suitable catalyst to obtain 2-bromo-4,5-dimethylphenyl.

    Acylation: The brominated compound is then subjected to acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-bromo-4,5-dimethylphenyl-2-chloroacetamide.

    Amination: The final step involves the reaction of the acylated compound with 3-methylpiperidine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced or removed functional groups.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-(3-ethylpiperidin-1-yl)acetamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to the specific combination of the bromo-substituted phenyl ring and the 3-methylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
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N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

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